molecular formula C28H25Cl2N3O4S B11092397 ethyl 4-{[(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11092397
M. Wt: 570.5 g/mol
InChI Key: RWEANZPJCXXVEZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate involves several steps, starting with the preparation of the core thiazinan-2-ylidene structure. This can be achieved through a series of condensation reactions involving appropriate starting materials such as 3,5-dichlorophenyl isocyanate, 2-phenylethylamine, and ethyl 4-aminobenzoate. The reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or other reactive sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can result in the formation of alcohols or amines. Substitution reactions can yield a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-{[(2Z)-6-[(3,5-dichlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the complex thiazinan-2-ylidene moiety.

    4-aminobenzoic acid derivatives: Compounds with similar amino and benzoate functional groups but different substituents on the aromatic ring.

    Thiazinan-2-ylidene derivatives: Compounds with similar thiazinan-2-ylidene structures but different substituents on the nitrogen or carbon atoms.

Properties

Molecular Formula

C28H25Cl2N3O4S

Molecular Weight

570.5 g/mol

IUPAC Name

ethyl 4-[[6-[(3,5-dichlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C28H25Cl2N3O4S/c1-2-37-27(36)19-8-10-22(11-9-19)32-28-33(13-12-18-6-4-3-5-7-18)25(34)17-24(38-28)26(35)31-23-15-20(29)14-21(30)16-23/h3-11,14-16,24H,2,12-13,17H2,1H3,(H,31,35)

InChI Key

RWEANZPJCXXVEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)CCC4=CC=CC=C4

Origin of Product

United States

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